Cyclotene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g in 5 ml 90% alcohol (in ethanol)

Synonyms

Canonical SMILES

- Low thermal expansion coefficient: This ensures minimal stress on the bonded layers during temperature fluctuations, crucial for maintaining device integrity [].

- Excellent chemical and mechanical properties: Cyclotene exhibits high chemical resistance and good mechanical strength, essential for robust and reliable wafer bonding [].

- Good electrical insulating properties: This characteristic allows Cyclotene to function as an effective electrical insulator between the bonded wafers [].

These properties make Cyclotene a valuable material for researchers studying:

- 3D integration: This technique involves stacking multiple layers of semiconductor wafers vertically to create high-performance, miniaturized devices. Cyclotene plays a critical role in achieving strong, reliable bonding between these layers [].

- Microfluidic devices: These are miniaturized devices that manipulate fluids on a micrometer scale. Cyclotene's ability to form conformal, leak-proof seals is crucial for the fabrication of such devices [].

- Advanced packaging technologies: As chip density continues to increase, researchers are exploring novel packaging methods. Cyclotene, with its unique properties, is being investigated for its potential in these advanced packaging solutions [].

Cyclotene in Other Scientific Research Areas

Beyond semiconductor wafer bonding, Cyclotene shows promise in other scientific research applications, including:

- Development of high-performance adhesives: Researchers are exploring the use of Cyclotene in formulating adhesives with superior strength, heat resistance, and chemical stability for various bonding applications [].

- Encapsulation of electronic devices: Cyclotene's capability to form protective layers makes it a potential candidate for encapsulating sensitive electronic components, safeguarding them from environmental factors [].

- Nanoparticle synthesis: Cyclotene can be used as a template or support material for the controlled synthesis of nanoparticles with specific properties [].

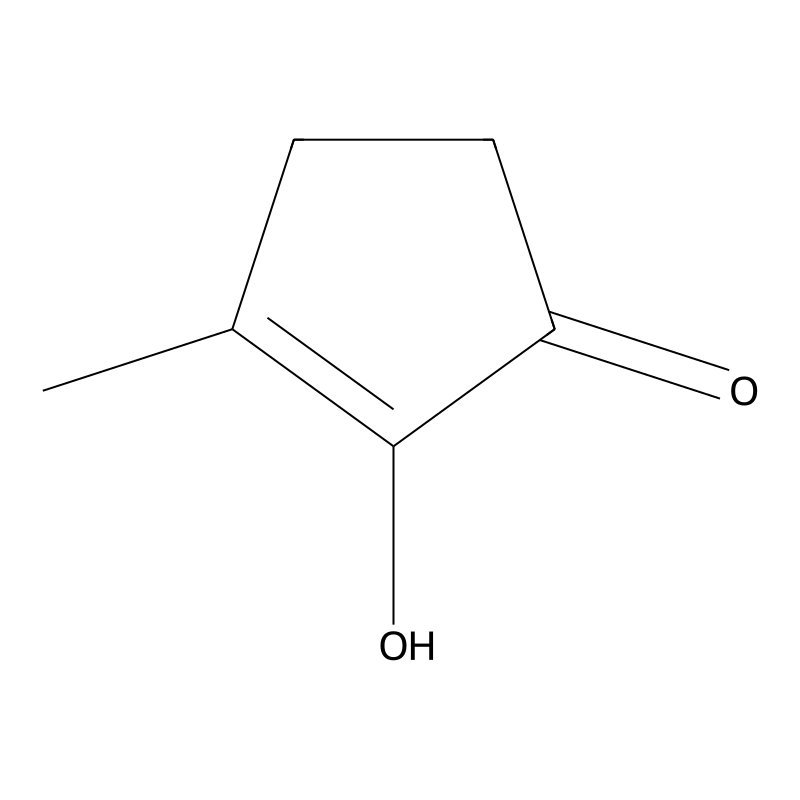

Cyclotene, also known as 2-hydroxy-3-methylcyclopent-2-en-1-one, is a cyclic ketone with the chemical formula . It is classified within the family of cyclic ketones, characterized by a ketone group attached to a cyclic structure. Cyclotene is primarily produced by the yeast Saccharomyces cerevisiae and can be found in various roasted products such as coffee and almonds, contributing to their characteristic aromas . The compound has a melting point of 106.5 °C and is recognized for its unique olfactory properties, often described as having burnt, nutty, and balsamic notes .

- Acyloin Condensation: Cyclotene can be synthesized through an acyloin condensation reaction involving esters of alkyl glutaric acid. This method yields Cyclotene with a moderate efficiency of about 40% .

- Reactivity: Cyclotene exhibits self-reactivity at elevated temperatures (above 100 °C), which can lead to polymerization or decomposition . It can also react with metals such as copper and titanium, forming new chemical species .

Cyclotene plays a significant role in biological processes, particularly in the Maillard reaction, which is crucial for flavor development in cooked foods. It is involved in forming volatile pyrazine derivatives that contribute to the aroma profile of various food products . Additionally, Cyclotene's presence in Saccharomyces cerevisiae indicates its metabolic significance within yeast metabolism .

Cyclotene has diverse applications:

- Flavoring Agent: It is used in the food industry for its flavoring properties, particularly in products that require a burnt or nutty aroma.

- Fragrance Industry: Cyclotene is utilized in perfumery for its unique scent profile, enhancing formulations that aim for ambery or tobacco notes .

- Electronics: It serves as a photosensitive resin in advanced electronic applications, particularly in microfabrication processes where it acts as a dielectric material .

Studies on Cyclotene interactions focus on its reactivity with metals and other compounds. For instance, it has been observed that Cyclotene can enhance adhesion properties when used with copper layers in electronic applications . Furthermore, its interaction with various solvents during processing highlights its utility in resin formulations.

Cyclotene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Methylcyclopentenolone | C₆H₈O₂ | Similar structure but different functional groups |

| 3-Methylcyclopentane-1,2-dione | C₆H₈O₂ | Exhibits different reactivity patterns |

| 3-Methyl-1,2-cyclopentanedione | C₆H₈O₂ | Often used in similar applications but less stable |

| Maple Lactone | C₆H₈O₂ | Derived from natural sources; offers different sensory profiles |

Cyclotene's distinct olfactory characteristics and its synthesis methods set it apart from these similar compounds, making it particularly valuable in both culinary and industrial applications.

Cyclotene is systematically named 2-hydroxy-3-methylcyclopent-2-en-1-one, reflecting its bicyclic structure comprising a hydroxyl group at position 2, a methyl group at position 3, and a ketone at position 1. Its tautomeric form, 3-methyl-1,2-cyclopentanedione, is less thermodynamically stable but shares identical physical properties, such as melting and boiling points.

The compound is known by numerous synonyms, many of which arise from its discovery in natural products and industrial applications:

These names highlight its dual identity as both a natural flavor component and a synthetic polymer precursor. The European Community number 201-303-2 and CAS Registry Number 80-71-7 further standardize its identification in regulatory and industrial contexts.

Physical Description

white, crystalline powder with a nutty odour, maple-liquorice aroma in dilute solution

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1644 of 1730 companies (only ~ 5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index